molecular formula C15H10Br2F2O B3037600 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one CAS No. 497959-30-5

2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one

Cat. No.: B3037600
CAS No.: 497959-30-5
M. Wt: 404.04 g/mol
InChI Key: MDNPWHBTZZOMEX-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H10Br2F2O and its molecular weight is 404.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optics and Anti-Inflammatory Potential

  • Vibrational Wavenumbers and Molecular Properties : A study by Mary et al. (2019) utilized first principle calculations to analyze the structural, geometrical parameters, and molecular properties of 2,3-dibromo-1,3-bis(4-fluorophenyl)-prop-1-one (BFPH). The study found that BFPH exhibited significant hyperpolarizabilities, suggesting its potential use in nonlinear optics.
  • Potential for Anti-Inflammatory Drug Development : The same study also indicated that BFPH could be a candidate for new anti-inflammatory drugs, as docking studies revealed that it forms stable complexes with the receptor arylmalonate decarboxylase inhibitor.

Pharmaceutical Research and Catalysis

  • Synthesis of Novel Compounds : Uysal et al. (2016) described the synthesis of novel compounds using 2,3-dibromo-1,3-bis(bromomethyl)but-2-ene, a related compound, and its applications in creating new pharmaceuticals and investigating their thermal and magnetic properties (Uysal, Er, & Tahtaci, 2016).
  • Catalysis in Molecular Logic Systems : Research by Zhang et al. (2008) explored the use of a similar compound in molecular logic systems, highlighting its role in fluorescence quenching and sensing for applications like detecting metal ions and solvent polarity (Zhang, Su, Ma, & Tian, 2008).

Material Science and Chemistry

  • Synthesis of Coordination Polymers : Saha, Biswas, and Basu (2018) investigated a novel 1,3-bis(4-fluorophenylthio)-propane ligand-based CuI 1-D polymeric coordination complex, which shows the diversity in applications of such compounds in material science and coordination chemistry (Saha, Biswas, & Basu, 2018).

Properties

IUPAC Name

2,3-dibromo-1,3-bis(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2F2O/c16-13(9-1-5-11(18)6-2-9)14(17)15(20)10-3-7-12(19)8-4-10/h1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNPWHBTZZOMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)C2=CC=C(C=C2)F)Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245054
Record name 2,3-Dibromo-1,3-bis(4-fluorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497959-30-5
Record name 2,3-Dibromo-1,3-bis(4-fluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497959-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-1,3-bis(4-fluorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one
Reactant of Route 2
2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one
Reactant of Route 3
2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one

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